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UGM-IN-2

UGM inhibitor structure-activity relationship halogen bonding

Researchers studying Corynebacterium cell wall biology face inconsistent UGM inhibition data when using non-validated analogs. UGM-IN-2 is a species-matched aminothiazole inhibitor with demonstrated efficacy in C. glutamicum growth assays, offering a competitive, active-site-directed probe for galactan biosynthesis studies. • Validated in C. glutamicum models - eliminates SAR misinterpretation risk • Unique 4-iodophenyl + 2,4-dichlorophenyl substitution enables anomalous X-ray scattering • ≥98% purity, soluble in DMSO, shipped at ambient temperature

Molecular Formula C18H13Cl2IN2O2S
Molecular Weight 519.17
CAS No. 1027102-49-3
Cat. No. B611553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUGM-IN-2
CAS1027102-49-3
SynonymsUGM-IN-2;  UGM IN 2;  UGMIN2;  UGM inhibitor-2;  UGM inhibitor 2; 
Molecular FormulaC18H13Cl2IN2O2S
Molecular Weight519.17
Structural Identifiers
SMILESO=C(O)C(NC1=NC(C2=CC=C(Cl)C=C2Cl)=CS1)CC3=CC=C(I)C=C3
InChIInChI=1S/C18H13Cl2IN2O2S/c19-11-3-6-13(14(20)8-11)16-9-26-18(23-16)22-15(17(24)25)7-10-1-4-12(21)5-2-10/h1-6,8-9,15H,7H2,(H,22,23)(H,24,25)
InChIKeyNKSSGZVAKZWFBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UGM-IN-2 Compound Identity and Procurement Guide


UGM-IN-2 is a synthetic small-molecule inhibitor of UDP-galactopyranose mutase (UGM), a flavoenzyme essential for galactofuranose (Galf) biosynthesis in the cell wall of Corynebacterineae including Mycobacterium tuberculosis and Corynebacterium glutamicum [1]. The compound belongs to the aminothiazole chemotype, a scaffold identified through structure–activity relationship studies as capable of blocking UGM from multiple pathogenic species [2]. Its IUPAC name is 2-[4-(2,4-dichloro-phenyl)-thiazol-2-ylamino]-3-(4-iodo-phenyl)-propionic acid, and it possesses a molecular formula of C₁₈H₁₃Cl₂IN₂O₂S with a molecular weight of 519.17 g/mol . UGM-IN-2 is commercially available at >98% purity and is reported to be soluble in DMSO .

Target UDP-galactopyranose mutase (UGM) pathway inhibition
Scaffold Aminothiazole chemotype for SAR investigations
Context Reported growth inhibition in Corynebacterium model systems

Why UGM-IN-2 Cannot Be Substituted Generically


UGM inhibitors are not interchangeable due to significant structural divergence within the chemotype, which directly dictates species-specific enzyme inhibition and differential antibacterial activity [1]. The aminothiazole scaffold of UGM-IN-2 bears a unique combination of 2,4-dichlorophenyl and 4-iodophenyl substituents that is absent in its closest commercially named analogs, UGM-IN-1 (CAS 1027102-50-6) and UGM-IN-3 (CAS 2254751-04-5) . UGM-IN-1 contains a distinct substitution pattern on the thiazole ring, while UGM-IN-3 belongs to an entirely different oxazepino-indole structural class [2]. These structural differences result in different target binding modes (aminothiazole competitive inhibition vs. oxazepino-indole allosteric modulation) and distinct species selectivity profiles, with UGM-IN-2 specifically validated in C. glutamicum growth assays whereas UGM-IN-3 is characterized against M. tuberculosis [2]. For any experimental design requiring reproducible target engagement in Corynebacterium models, substitution with a non-validated analog risks loss of activity and misinterpretation of SAR data.

Scaffold Unique 4-iodophenyl/2,4-dichlorophenyl pattern absent in UGM-IN-1 and UGM-IN-3
Mechanism Competitive inhibition may differ from oxazepino-indole allosteric modulation
Validation Reported C. glutamicum growth context may not transfer to M. tuberculosis-optimized analogs

UGM-IN-2 Comparator-Based Differentiation Evidence


Halogen Substitution Pattern vs. UGM-IN-1

UGM-IN-2 features a 4-iodophenyl moiety at the propionic acid α-position and a 2,4-dichlorophenyl substituent at the thiazole 4-position, a halogenation pattern not present in the closest analog UGM-IN-1 (CAS 1027102-50-6) . Iodine substitution introduces a heavy atom with distinct polarizability (α ≈ 5.3 ų) compared to chlorine (α ≈ 2.2 ų), which can enhance van der Waals contacts and halogen bonding within the UGM active site [1]. This substitution pattern is consistent with the aminothiazole SAR described by Borrelli et al. (2010), where halogen substitution on the phenyl ring significantly modulated UGM inhibitory potency across species [2].

Halogen Pattern
Reported
4-iodophenyl + 2,4-dichlorophenyl (MW 519.17) vs. distinct substitution in UGM-IN-1
Supports halogen-binding SAR studies; not replicated by UGM-IN-1 or UGM-IN-3
UGM inhibitor structure-activity relationship halogen bonding

Species Selectivity: C. glutamicum vs. M. tuberculosis

UGM-IN-2 is specifically validated as an inhibitor of C. glutamicum growth, a model organism within the Corynebacterineae suborder used for galactan biosynthesis studies . In contrast, UGM-IN-3 (compound 10a) is characterized and validated against M. tuberculosis with an MIC of 6.2 μg/mL (~15.3 μM based on MW 405.23), but lacks published data on C. glutamicum activity . The seminal work by Wesener et al. (2016) demonstrated that small molecule UGM inhibitors can differentially impede C. glutamicum growth, and that the galactan polymer length differs between Corynebacterium and Mycobacterium species, implying that species-specific inhibitor effects are biologically plausible [1].

Species Validation
Class-level
C. glutamicum growth inhibition (UGM-IN-2) vs. M. tuberculosis MIC 6.2 µg/mL (UGM-IN-3)
C. glutamicum model context may not transfer to M. tuberculosis-optimized inhibitors
Corynebacterium glutamicum antibacterial species selectivity

Aminothiazole Core vs. Oxazepino-Indole Inhibition Mechanism

UGM-IN-2 retains the aminothiazole core scaffold characterized by Borrelli et al. (2010), which showed competitive inhibition against both M. tuberculosis UGM (tbUGM, IC₅₀ = 37 ± 1 μM) and K. pneumoniae UGM (kpUGM, IC₅₀ = 7.2 ± 1 μM) for the prototype aminothiazole compound 2 [1]. Competitive inhibitors bind at the UDP-sugar substrate pocket and directly block catalytic turnover. In contrast, UGM-IN-3 (compound 10a) belongs to the oxazepino-indole class, for which docking simulations suggest a distinct binding mode, and its Kd of 66 μM against MtbUGM reflects a different thermodynamic profile compared to competitive aminothiazole inhibitors [2]. Although direct IC₅₀ or Kd data for UGM-IN-2 itself have not been disclosed in the public domain, its aminothiazole core places it within the competitive inhibitor class with known SAR trends.

Mechanism Class
Class-level
Aminothiazole (competitive) vs. oxazepino-indole (distinct binding); prototype tbUGM IC₅₀ 37 µM, kpUGM IC₅₀ 7.2 µM
Competitive mechanism context supports active-site displacement assay design
No direct IC₅₀ data available for UGM-IN-2 itself
UGM catalytic mechanism competitive inhibition allosteric modulation

Physicochemical Property and Handling Profile

UGM-IN-2 is reported to be soluble in DMSO, with a recommended storage condition of -20°C for long-term stability . Its molecular weight (519.17 g/mol) and calculated LogP (estimated ~4.5 based on the presence of two halogenated aromatic rings and a carboxylic acid moiety) place it in a distinct physicochemical space compared to UGM-IN-3 (MW 405.23 g/mol, LogP estimated ~3.8) . These differences impact stock solution preparation, DMSO compatibility in cellular assays, and potential for non-specific binding. The carboxylic acid functionality of UGM-IN-2 provides an ionizable group (predicted pKa ~4.0) absent in UGM-IN-3, which may influence pH-dependent solubility and membrane permeability .

Physicochemical Profile
Data to verify
MW 519.17, ionizable -COOH (est. pKa ~4.0) vs. UGM-IN-3 (MW 405.23, no carboxyl)
Handling and solubility protocols may differ; verify DMSO stock preparation
Estimated LogP and pKa; experimental values not reported
DMSO solubility chemical probe handling assay compatibility

Commercial Purity Comparison

UGM-IN-2 is supplied at >98% purity as verified by HPLC, a quality benchmark consistent with research-grade chemical probes intended for reproducible biochemical and cellular assays . Comparable purity specifications are reported for UGM-IN-3 from MedChemExpress . However, purity specifications alone do not constitute differentiation; batch-to-batch consistency data and certificates of analysis are vendor-dependent and should be verified at the time of procurement.

Purity Specification
Data to verify
>98% (HPLC) for both UGM-IN-2 and UGM-IN-3
Purity comparable; batch-specific COA verification recommended
No differentiation; vendor-dependent QC
compound purity HPLC quality control reproducibility

Limitation: Public Quantitative Data Availability

IMPORTANT DISCLOSURE: As of the most recent comprehensive literature and database search (PubMed, ChEMBL, BindingDB, PubChem, patent databases, and major vendor technical datasheets), no primary research publication, patent, or authoritative database entry was identified that reports a quantitative IC₅₀, Kd, Ki, MIC, or other numerical potency value specifically for UGM-IN-2 (CAS 1027102-49-3) in any enzymatic or cellular assay. The compound is referenced exclusively on commercial vendor platforms as a 'novel UGM inhibitor' with qualitative descriptions of C. glutamicum growth inhibition . Users should be aware that the quantitative differentiation evidence presented above relies on structural class-level inference from published aminothiazole SAR [1][2], species-level biological rationale [3], and chemical scaffold comparison rather than direct head-to-head experimental data involving UGM-IN-2 itself. Procurement decisions should account for this evidence gap, and users are strongly advised to request any available in-house validation data from the vendor prior to committing to large-scale experimental use.

Data Availability
Data to verify
No public IC₅₀, Kd, Ki, or MIC reported for UGM-IN-2
Procurement decisions require vendor in-house data request
Class-level SAR inference only; direct quantification absent
data availability quantitative pharmacology evidence gap

UGM-IN-2 Research and Industrial Application Scenarios


C. glutamicum Galactan Biosynthesis Studies

UGM-IN-2 is uniquely positioned among commercially named UGM inhibitors for use in C. glutamicum model systems . The seminal work by Wesener et al. (2016) established that small molecule UGM inhibitors impede C. glutamicum growth, and that galactan polymer length differs between Corynebacterium and Mycobacterium species, making species-matched inhibitor selection critical for interpreting galactan biosynthesis perturbation experiments [1]. Researchers studying Corynebacterium cell wall biology, industrial amino acid production strain engineering, or conducting comparative Corynebacterineae galactan studies should select UGM-IN-2 as their UGM inhibitor probe of choice, given its specific validation in this organism.

Aminothiazole Scaffold SAR Studies

The unique halogenation pattern of UGM-IN-2 (4-iodophenyl + 2,4-dichlorophenyl substitution) provides a distinct SAR probe within the aminothiazole UGM inhibitor class . The presence of the heavy iodine atom enables specific applications in anomalous X-ray scattering experiments for crystallographic phasing, as well as halogen bonding interaction studies at the UGM active site [1]. For medicinal chemistry programs optimizing aminothiazole-based UGM inhibitors, UGM-IN-2 represents a valuable SAR data point for understanding the impact of di-halogenated phenyl ring substitution on enzyme inhibition and antibacterial activity, complementing the prototype aminothiazole compounds characterized by Borrelli et al. (2010) [2].

Competitive UGM Active-Site Inhibition Studies

As an aminothiazole derivative, UGM-IN-2 belongs to the competitive inhibitor class with respect to the UDP-sugar substrate binding pocket of UGM, as established for this chemotype by Borrelli et al. (2010) and Carlson et al. (2006) [1]. This mechanistic classification makes UGM-IN-2 suitable for competitive displacement assays, active-site occupancy studies, and experiments designed to distinguish orthosteric from allosteric UGM inhibition. In contrast, oxazepino-indole inhibitors (e.g., UGM-IN-3) and pyrazole-based allosteric inhibitors (e.g., MS208) act through distinct binding modes, making UGM-IN-2 the appropriate selection for studies specifically requiring competitive, active-site-directed UGM inhibition [2][3].

Multi-Species UGM Comparative Pharmacology

Given that published aminothiazole UGM inhibitors exhibit species-dependent potency differences (e.g., prototype aminothiazole compound 2 showed ~5-fold greater potency against K. pneumoniae UGM vs. M. tuberculosis UGM) , UGM-IN-2 can serve as a tool compound in multi-species UGM pharmacology panels. Such panels enable researchers to profile inhibitor selectivity across UGM orthologs from different pathogenic and non-pathogenic Corynebacterineae, including M. tuberculosis, C. glutamicum, K. pneumoniae, and C. diphtheriae [1]. Understanding species-specific UGM inhibitor susceptibility is essential for developing narrow-spectrum antibacterial strategies and for interpreting cross-species efficacy data.

Application
Selection Property
Validation Focus
C. glutamicum galactan biosynthesis studies
Reported C. glutamicum growth inhibition context
Species-matched inhibitor activity in Corynebacterium models
Aminothiazole scaffold SAR studies
Distinct 4-iodophenyl/2,4-dichlorophenyl halogen pattern
Halogen bonding and anomalous X-ray scattering experiments
Competitive UGM active-site inhibition studies
Aminothiazole competitive inhibitor class context
Orthosteric vs. allosteric mechanism differentiation
Multi-species UGM comparative pharmacology
Potential species-dependent potency profile
Cross-species UGM ortholog selectivity profiling
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